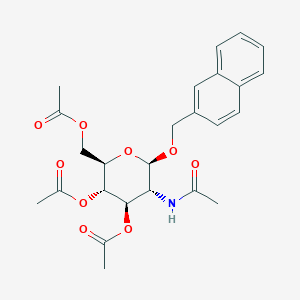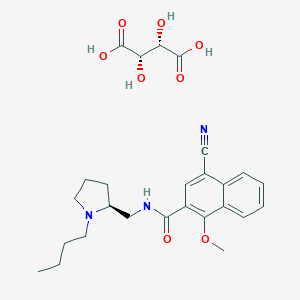
(S)-Nafadotride tartrate
Descripción general
Descripción
(S)-Nafadotride tartrate is a chiral compound that belongs to the class of dopamine receptor antagonists. It is specifically known for its high affinity and selectivity towards the dopamine D3 receptor. This compound is often used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Nafadotride tartrate typically involves the resolution of racemic Nafadotride using chiral tartaric acid. The process begins with the preparation of racemic Nafadotride, followed by its reaction with (S)-tartaric acid to form the diastereomeric salts. These salts are then separated by crystallization, and the desired this compound is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale resolution techniques. The racemic mixture is treated with (S)-tartaric acid in a suitable solvent, and the resulting diastereomeric salts are separated using high-performance liquid chromatography (HPLC) or other chromatographic methods. The pure this compound is then isolated and purified.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Nafadotride tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the Nafadotride molecule, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of Nafadotride.
Reduction: Reduced derivatives of Nafadotride.
Substitution: Substituted Nafadotride derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-Nafadotride tartrate is widely used in scientific research due to its selective affinity for dopamine D3 receptors. Some of its applications include:
Chemistry: Used as a reference compound in the study of chiral resolution and enantioselective synthesis.
Biology: Employed in research to understand the role of dopamine receptors in neurological processes and disorders.
Medicine: Investigated for its potential therapeutic effects in treating conditions like schizophrenia, Parkinson’s disease, and drug addiction.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
Mecanismo De Acción
(S)-Nafadotride tartrate exerts its effects by selectively binding to dopamine D3 receptors, inhibiting their activity. This binding prevents dopamine from interacting with these receptors, thereby modulating dopaminergic signaling pathways. The compound’s high selectivity for D3 receptors makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological conditions.
Comparación Con Compuestos Similares
Racemic Nafadotride: A mixture of both (S)- and ®-enantiomers, less selective compared to (S)-Nafadotride tartrate.
®-Nafadotride tartrate: The enantiomer of this compound, with different pharmacological properties.
Other Dopamine Receptor Antagonists: Compounds like haloperidol and clozapine, which target multiple dopamine receptor subtypes.
Uniqueness: this compound is unique due to its high selectivity and affinity for dopamine D3 receptors. This selectivity allows for more precise studies of D3 receptor functions and their implications in various diseases, making it a valuable compound in both research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[[(2S)-1-butylpyrrolidin-2-yl]methyl]-4-cyano-1-methoxynaphthalene-2-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2.C4H6O6/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2;5-1(3(7)8)2(6)4(9)10/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t17-;1-,2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPHJTZRFZTRKU-FJMPKIMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CCC[C@H]1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582029 | |
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--N-{[(2S)-1-butylpyrrolidin-2-yl]methyl}-4-cyano-1-methoxynaphthalene-2-carboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173429-65-7 | |
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--N-{[(2S)-1-butylpyrrolidin-2-yl]methyl}-4-cyano-1-methoxynaphthalene-2-carboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)
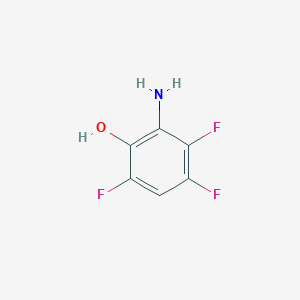
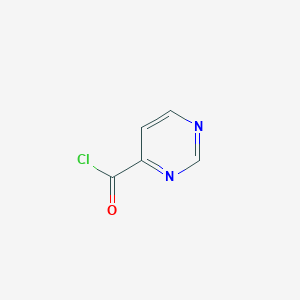
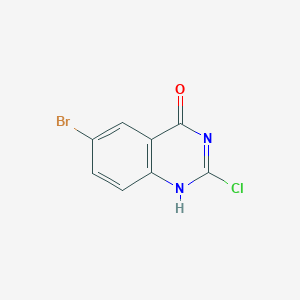

![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)
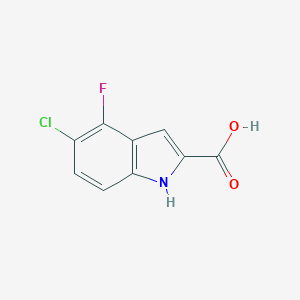
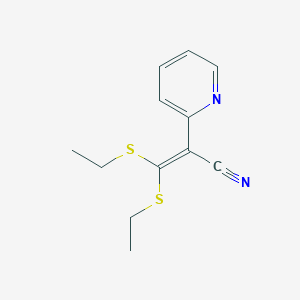
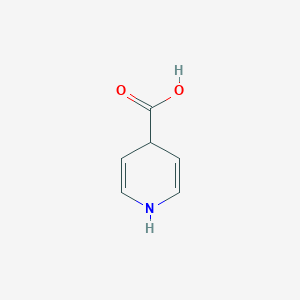
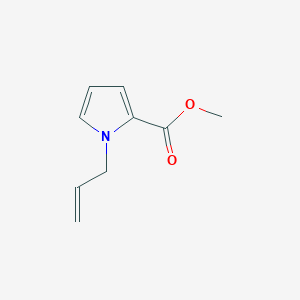
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)

